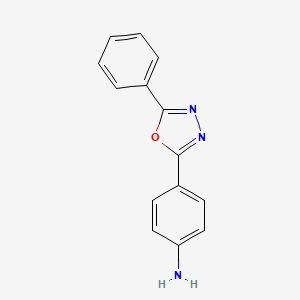
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a heterocyclic compound . It has an empirical formula of C13H15N3O and a molecular weight of 229.28 . The compound is a solid in form .
Molecular Structure Analysis
The molecular structure of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline can be represented by the SMILES stringC1CC (CCN1)c2nnc (o2)-c3ccccc3 . The InChI key for this compound is HGVYYGIMDHYGFJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline is a solid . Its melting point and other physical properties are not specified in the retrieved papers.Aplicaciones Científicas De Investigación
1. Aniline Sensing
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline derivatives have been studied for their potential in fluorescence quenching, specifically for aniline sensing. Research demonstrates that these compounds show promising results in detecting aniline through fluorescence quenching methods, indicating their applicability in chemical sensing technologies (Naik, Khazi, & Malimath, 2018).
2. Antimicrobial Activities
A series of compounds including 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline have been synthesized and demonstrated moderate antibacterial and potent antifungal activities. This suggests potential applications in developing new antimicrobial agents (Venkatagiri et al., 2018).
3. Antitumor Activity
Studies have indicated that certain 1,3,4-oxadiazole analogues, related to 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, exhibit significant antitumor activities. These compounds have shown effectiveness against various cancer cell lines, highlighting their potential in cancer therapy research (Ahsan et al., 2018).
4. Photoluminescent Properties
Research on 1,3,4-oxadiazole derivatives, closely related to the chemical , has demonstrated their utility in photoluminescent applications. These compounds have been found to possess unique photoluminescent properties, which can be leveraged in the development of new materials for optoelectronic devices (Han et al., 2010).
5. Electron-Transporting Material
Certain oxadiazole derivatives, including those related to 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, have been synthesized and found to function effectively as electron-transporting materials. These compounds have potential applications in the fabrication of high-efficiency organic light-emitting diodes (OLEDs) (Shih et al., 2015).
Propiedades
IUPAC Name |
4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBQIUIUFJKOKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327884 |
Source


|
| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline | |
CAS RN |
53338-48-0 |
Source


|
| Record name | 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

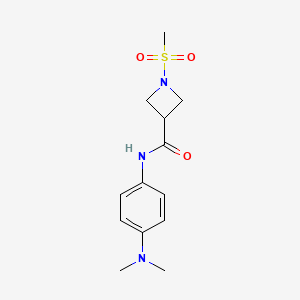
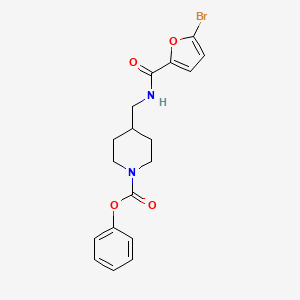
![3-[(2-methylbenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2548110.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2548111.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(4-fluorophenethyl)acetamide](/img/structure/B2548113.png)
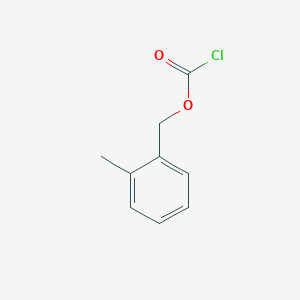
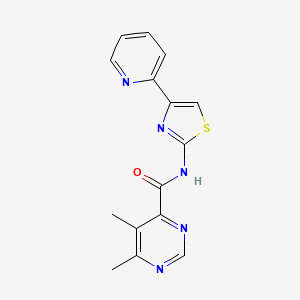
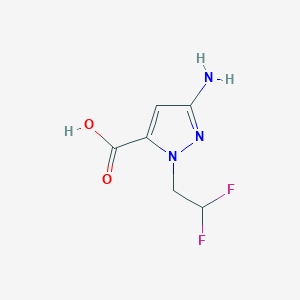
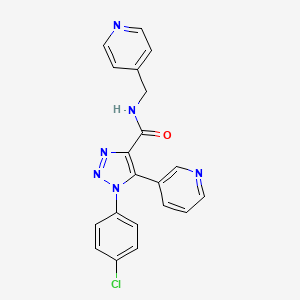

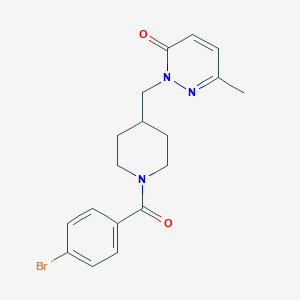
![(Z)-3-[3-Bromo-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2548125.png)
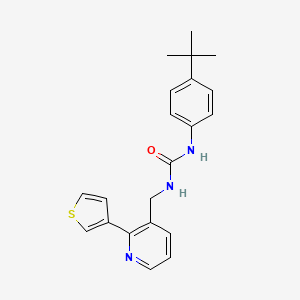
![(E)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548130.png)